molecular formula C10H14N2O2 B13552296 Methyl 4-amino-3-(pyridin-3-yl)butanoate

Methyl 4-amino-3-(pyridin-3-yl)butanoate

Cat. No.: B13552296
M. Wt: 194.23 g/mol
InChI Key: XPSXDSMNYDNZPR-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(pyridin-3-yl)butanoate is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a pyridine ring, an amino group, and a butanoate ester group. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(pyridin-3-yl)butanoate typically involves the reaction of 4-aminopyridine with methyl 3-bromobutanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(pyridin-3-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-3-(pyridin-3-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 4-amino-3-pyridin-3-ylbutanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)5-9(6-11)8-3-2-4-12-7-8/h2-4,7,9H,5-6,11H2,1H3

InChI Key

XPSXDSMNYDNZPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)C1=CN=CC=C1

Origin of Product

United States

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